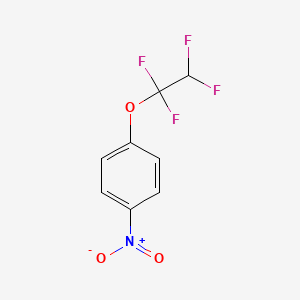

1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene

Descripción

The exact mass of the compound 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO3/c9-7(10)8(11,12)16-6-3-1-5(2-4-6)13(14)15/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSOCOWFQDIYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067365 | |

| Record name | 4-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28202-32-6 | |

| Record name | 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28202-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028202326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,β,β-tetrafluoro-p-nitrophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene, a valuable fluoroaromatic compound with significant potential in medicinal chemistry and materials science. The incorporation of the 1,1,2,2-tetrafluoroethoxy group can substantially alter the physicochemical properties of the parent nitrobenzene molecule, influencing its lipophilicity, metabolic stability, and electronic characteristics. This guide details a robust synthetic methodology, rooted in the principles of the Williamson ether synthesis, and offers in-depth insights into the reaction mechanism, experimental protocol, and characterization of the target compound. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Fluoroalkoxy Arenes

The strategic introduction of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's conformational preferences, pKa, metabolic stability, and binding affinity to biological targets.

The 1,1,2,2-tetrafluoroethoxy group, in particular, offers a distinct electronic and steric profile compared to more common fluorinated substituents like the trifluoromethyl or trifluoromethoxy groups. Its presence on an aromatic ring can significantly impact the molecule's properties, making 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene a valuable intermediate for the synthesis of novel bioactive compounds and advanced materials. The nitro group serves as a versatile handle for further chemical transformations, most notably its reduction to an aniline derivative, which opens up a vast chemical space for derivatization.

This guide will focus on a practical and efficient synthetic route to 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene, starting from readily available precursors.

Synthetic Strategy: A Modified Williamson Ether Synthesis Approach

The most logical and widely applicable method for the synthesis of aryl ethers is the Williamson ether synthesis. This reaction typically involves the nucleophilic substitution of an alkyl halide by an alkoxide or phenoxide. In the case of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene, the synthesis is best approached by the reaction of a 4-nitrophenoxide salt with a suitable tetrafluoroethylating agent.

Given that tetrafluoroethylene is a gas at room temperature, this synthesis necessitates a departure from standard benchtop procedures and requires the use of a pressure vessel to ensure a sufficient concentration of the gaseous reactant in the reaction mixture.

The overall synthetic transformation can be depicted as follows:

Figure 1: Overall synthetic scheme for 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene.

The key steps in this synthesis are:

-

Deprotonation of 4-nitrophenol: A suitable base is used to generate the more nucleophilic 4-nitrophenoxide anion.

-

Nucleophilic addition-elimination: The 4-nitrophenoxide attacks the electron-deficient double bond of tetrafluoroethylene, followed by subsequent steps to form the stable ether linkage.

Mechanistic Insights

The reaction of a phenoxide with tetrafluoroethylene is a nucleophilic addition to the fluoroalkene. The electron-withdrawing nature of the four fluorine atoms makes the double bond of tetrafluoroethylene susceptible to attack by nucleophiles. The generated intermediate can then stabilize to form the final product.

Caption: Reaction Mechanism Overview.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Notes |

| 4-Nitrophenol | 100-02-7 | C₆H₅NO₃ | 139.11 | Reagent grade, >99% purity |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous, finely powdered |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous, <50 ppm water |

| Tetrafluoroethylene (TFE) | 116-14-3 | C₂F₄ | 100.02 | Lecture bottle or cylinder, >99% purity |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Anhydrous |

| Saturated Brine | N/A | NaCl(aq) | N/A | |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | For drying |

Equipment

-

High-pressure stainless-steel autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet valves.

-

Round-bottom flasks

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Synthetic Procedure

Step 1: Formation of Potassium 4-Nitrophenoxide

-

To a 250 mL round-bottom flask, add 4-nitrophenol (13.91 g, 0.10 mol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

-

Stir the mixture at room temperature to dissolve the 4-nitrophenol.

-

Add anhydrous potassium carbonate (20.73 g, 0.15 mol) to the solution in one portion.

-

Stir the resulting suspension at room temperature for 1 hour to ensure complete formation of the potassium 4-nitrophenoxide salt. The color of the solution will typically change to a deep yellow or orange.

Step 2: Reaction with Tetrafluoroethylene

-

Transfer the suspension of potassium 4-nitrophenoxide in DMF to a high-pressure stainless-steel autoclave.

-

Seal the autoclave according to the manufacturer's instructions.

-

Pressurize the autoclave with nitrogen gas to 5-10 bar and then vent to purge the system of air. Repeat this process three times.

-

Introduce tetrafluoroethylene gas into the autoclave until a pressure of 20-30 bar is reached.

-

Heat the autoclave to 80-100 °C with vigorous stirring.

-

Maintain the reaction at this temperature and pressure for 12-24 hours. Monitor the pressure, as a decrease will indicate the consumption of tetrafluoroethylene.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Carefully vent the excess tetrafluoroethylene gas into a suitable chemical scrubber.

Step 3: Work-up and Purification

-

Open the autoclave and transfer the reaction mixture to a 1 L beaker containing 500 mL of cold deionized water.

-

Stir the mixture for 30 minutes. The crude product may precipitate as a solid or an oil.

-

Transfer the mixture to a 1 L separatory funnel and extract with diethyl ether (3 x 150 mL).

-

Combine the organic layers and wash with deionized water (2 x 100 mL) and then with saturated brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene as a solid or oil.

Caption: Experimental Workflow for Synthesis.

Characterization

The structure and purity of the synthesized 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene should be confirmed by standard analytical techniques.

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the nitro group will be downfield due to its strong electron-withdrawing effect.

-

δ ~ 8.3 ppm (d, 2H, J ≈ 9 Hz, Ar-H ortho to -NO₂)

-

δ ~ 7.2 ppm (d, 2H, J ≈ 9 Hz, Ar-H ortho to -OCHF₂)

-

δ ~ 6.1 ppm (tt, 1H, J ≈ 53 Hz, J ≈ 3 Hz, -OCHF₂)

-

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR will show characteristic signals for the aromatic carbons and the tetrafluoroethoxy group.

-

δ ~ 165 ppm (C-O)

-

δ ~ 145 ppm (C-NO₂)

-

δ ~ 126 ppm (Ar-CH ortho to -NO₂)

-

δ ~ 118 ppm (Ar-CH ortho to -OCHF₂)

-

δ ~ 115 ppm (t, J ≈ 250 Hz, -CF₂)

-

δ ~ 108 ppm (t, J ≈ 250 Hz, -CF₂)

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show strong characteristic absorption bands for the nitro group.

-

~1530 cm⁻¹ (asymmetric NO₂ stretch)

-

~1350 cm⁻¹ (symmetric NO₂ stretch)

-

~1250-1050 cm⁻¹ (C-O and C-F stretches)

-

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

-

m/z = 239 (M⁺)

-

m/z = 193 (M⁺ - NO₂)

-

m/z = 139 (M⁺ - C₂F₄)

-

Safety Considerations

-

4-Nitrophenol: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

Tetrafluoroethylene (TFE): A flammable gas that can form explosive peroxides in the presence of air. It should be handled with extreme caution in a well-ventilated area, and oxygen should be rigorously excluded from the reaction system. The use of an autoclave requires proper training and adherence to safety protocols.

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

-

High-Pressure Reactions: All high-pressure reactions should be conducted behind a blast shield in a properly equipped and ventilated area.

Conclusion

This technical guide outlines a comprehensive and scientifically grounded approach for the synthesis of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene. By leveraging a modified Williamson ether synthesis protocol, this valuable fluoroaromatic intermediate can be prepared from readily available starting materials. The detailed experimental procedure, coupled with mechanistic insights and predicted characterization data, provides a solid foundation for researchers to successfully synthesize and utilize this compound in their drug discovery and materials science endeavors. Adherence to the safety precautions outlined is paramount for the safe execution of this synthesis.

References

- Williamson Ether Synthesis: For a general overview of the Williamson ether synthesis, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."

-

Fluoroalkylation in Organic Synthesis: For a review of the importance of fluorination in medicinal chemistry, see: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

- Reactions of Tetrafluoroethylene: For information on the reactivity of TFE, see: Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

-

Synthesis of Aryl Ethers: For examples of aryl ether synthesis, see: Sawyer, J. S. (2000). Recent advances in the synthesis of aryl ethers. Tetrahedron, 56(29), 5045-5065. [Link]

- High-Pressure Chemistry: For guidance on conducting reactions under pressure, refer to: "High Pressure Chemistry" by Rudi van Eldik and Frank-Gerrit Klärner.

An In-depth Technical Guide to the Physical Properties of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic nitro compound with potential applications in medicinal chemistry and materials science. The unique combination of a nitro group, an aromatic ring, and a tetrafluoroethoxy moiety imparts specific physicochemical characteristics that are crucial for its behavior in biological and chemical systems. This guide provides a comprehensive overview of the key physical properties of this compound, outlines detailed experimental protocols for their determination, and offers insights into the interpretation of its spectral data. The information presented herein is intended to support research and development activities by providing a solid foundation for understanding and utilizing this molecule.

Molecular Structure and Basic Properties

The fundamental physical properties of a compound are dictated by its molecular structure. 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene possesses a distinct architecture that influences its polarity, intermolecular forces, and, consequently, its macroscopic properties.

| Property | Value | Source |

| Molecular Formula | C8H5F4NO3 | EPA[1] |

| Molecular Weight | 251.13 g/mol | Calculated |

| IUPAC Name | 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene | EPA[1] |

| CAS Number | 1805-33-0 | - |

Thermal Properties

The thermal behavior of a compound, specifically its melting and boiling points, provides insights into the strength of its intermolecular forces and its physical state under various temperature conditions.

Melting Point

The melting point is a critical parameter for assessing the purity of a solid compound. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[2] Impurities tend to depress and broaden the melting range.

Experimental Protocol for Melting Point Determination (Capillary Method):

The capillary method is a standard technique for determining the melting point of a solid.[3]

-

Sample Preparation: A small amount of finely powdered, dry 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene is packed into a capillary tube to a height of 2-3 mm.[4] Proper packing is crucial for an accurate measurement.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a DigiMelt or a Thiele tube.[4][5]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[6]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range.[4]

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a critical parameter in drug development, as it affects absorption, distribution, metabolism, and excretion (ADME) properties. [7]Poor aqueous solubility can be a major hurdle in the development of new drug candidates. [8][9] Predicted Solubility: Due to the presence of the nonpolar aromatic ring and the fluorinated ether group, 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene is expected to have low solubility in water and higher solubility in common organic solvents like dimethyl sulfoxide (DMSO), ethanol, and acetone.

Experimental Protocol for Solubility Determination (Kinetic and Thermodynamic Methods):

There are two primary types of solubility testing: kinetic and thermodynamic. [7]

-

Kinetic Solubility: This method assesses the solubility of a compound that is already dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer. [7]It is a high-throughput method often used in early drug discovery. [8] 1. A stock solution of the compound is prepared in DMSO. 2. A small volume of the DMSO stock is added to an aqueous buffer. 3. The precipitation of the compound is measured across various concentrations, often using nephelometry (light scattering). [9]

-

Thermodynamic Solubility: This method measures the maximum concentration of a drug that can be dissolved in a solvent at equilibrium. [7] 1. An excess of the solid compound is added to the solvent of interest (e.g., water, phosphate-buffered saline). [10] 2. The mixture is agitated for an extended period (e.g., 24-48 hours) to reach equilibrium. [11] 3. The undissolved solid is removed by filtration or centrifugation. 4. The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy. [10] Caption: General Workflow for Solubility Testing.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands:

-

Aromatic C-H Stretch: Weak to medium absorption above 3000 cm⁻¹. [12]* Aliphatic C-H Stretch: Not expected in this molecule.

-

Aromatic C=C Stretch: Medium absorptions in the 1600-1450 cm⁻¹ region.

-

Nitro Group (N-O Stretch): Two strong and characteristic bands are expected for the asymmetric and symmetric stretching of the nitro group attached to an aromatic ring. [13][14] * Asymmetric stretch: 1550-1475 cm⁻¹ [13] * Symmetric stretch: 1360-1290 cm⁻¹ [13]* C-O-C (Ether) Stretch: A strong absorption band is expected in the 1300-1000 cm⁻¹ region.

-

C-F Stretch: Strong absorptions are expected in the 1350-1000 cm⁻¹ region. These may overlap with the C-O-C stretching bands.

The presence of a nitro group can sometimes complicate the interpretation of the fingerprint region of the spectrum. [14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For fluorinated compounds, ¹⁹F NMR is also a powerful tool. [15][16] Expected ¹H NMR Spectrum:

-

The aromatic protons will appear as a set of doublets due to the para-substitution pattern.

-

The protons on the benzene ring closer to the electron-withdrawing nitro group will be deshielded and appear at a higher chemical shift (downfield) compared to the protons closer to the tetrafluoroethoxy group.

-

The proton on the tetrafluoroethoxy group (-OCHF₂) will appear as a triplet due to coupling with the two adjacent fluorine atoms.

Expected ¹³C NMR Spectrum:

-

Four distinct signals are expected for the aromatic carbons due to the para-substitution.

-

The carbon attached to the nitro group will be significantly deshielded.

-

The carbons of the tetrafluoroethoxy group will show splitting due to coupling with the fluorine atoms.

Expected ¹⁹F NMR Spectrum:

-

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for identifying fluorinated compounds. [15][17]* Two distinct signals are expected for the two different fluorine environments in the tetrafluoroethoxy group (-CF₂-CHF₂).

-

These signals will exhibit complex splitting patterns due to coupling with each other and with the adjacent proton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (251.13 m/z) should be observed.

-

Fragmentation of the Ether Linkage: Ethers can undergo cleavage on either side of the oxygen atom. [18][19][20]* Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (mass = 46) or NO (mass = 30). [21][22]* Fragmentation of the Tetrafluoroethoxy Group: The tetrafluoroethoxy side chain can undergo various fragmentation pathways, leading to characteristic ion fragments.

Safety and Handling

Proper safety precautions are essential when handling any chemical compound.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. [23]Avoid inhalation of dust or vapors. [24][25]Avoid contact with skin and eyes. [24][25]Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [24]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [24][25]* Toxicity: While specific toxicity data for this compound is limited, nitroaromatic compounds, in general, should be handled with care as they can be toxic. [26]

Conclusion

This technical guide provides a comprehensive overview of the key physical properties of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene, along with detailed protocols for their experimental determination. Understanding these properties is fundamental for researchers and scientists working with this compound in various fields, particularly in drug discovery and development. The information presented here serves as a valuable resource for guiding experimental design, interpreting data, and ensuring safe handling practices. Further experimental work is encouraged to establish a complete and verified physicochemical profile of this promising molecule.

References

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. huberlab.ch [huberlab.ch]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lifechemicals.com [lifechemicals.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. scribd.com [scribd.com]

- 21. researchgate.net [researchgate.net]

- 22. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. fishersci.com [fishersci.com]

- 25. assets.thermofisher.cn [assets.thermofisher.cn]

- 26. carlroth.com [carlroth.com]

An In-depth Technical Guide to 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene is an aromatic compound of significant interest in the fields of medicinal chemistry and materials science. The presence of both a nitro group and a tetrafluoroethoxy substituent on the benzene ring imparts unique electronic properties and potential for diverse chemical transformations. The nitro group, a strong electron-withdrawing group, can be readily converted into other functional groups, such as amines, which are pivotal in the synthesis of pharmaceuticals. The tetrafluoroethoxy group, with its high electronegativity and lipophilicity, can enhance the metabolic stability and cell permeability of drug candidates. This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic pathway, and the expected analytical characteristics of this compound, designed to be a valuable resource for researchers working with this and related molecules.

Chemical and Physical Properties

While extensive experimental data for 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene is not widely available in peer-reviewed literature, key physical and chemical properties have been reported.

| Property | Value | Source |

| CAS Number | 28202-32-6 | 1], ] |

| Molecular Formula | C₈H₅F₄NO₃ | 1] |

| Molecular Weight | 239.13 g/mol | 1] |

| Melting Point | 43-45 °C | 2] |

| Boiling Point | 66-68 °C at 1 mmHg | 2] |

| Density | 1.48 g/cm³ | 2] |

| Refractive Index | 1.4537 | 2] |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene has not been prominently published. However, a plausible synthetic route can be devised based on established organic chemistry principles and analogous transformations reported for similar compounds. The proposed pathway involves two key steps: the tetrafluoroethylation of a suitable phenol precursor, followed by nitration of the resulting ether.

Proposed Synthetic Pathway

Sources

An In-depth Technical Guide to 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene (CAS No. 28202-32-6), a valuable fluorinated building block for researchers, medicinal chemists, and professionals in drug development. While this specific molecule is a niche reagent, this document extrapolates from established chemical principles and analogous structures to offer robust, field-proven insights into its synthesis, characterization, and potential applications.

Strategic Importance in Medicinal Chemistry

The introduction of fluorine-containing motifs is a cornerstone of modern drug design, employed to modulate a compound's physicochemical and pharmacokinetic properties. The 1,1,2,2-tetrafluoroethoxy (-OCHF₂CF₂) group, in particular, offers a unique combination of electronic effects and metabolic stability.

-

Enhanced Lipophilicity and Permeability: The tetrafluoroethoxy group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the tetrafluoroethoxy moiety resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life.

-

Modulation of pKa and Conformation: The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups and restrict the rotational freedom of the molecule, potentially locking it into a bioactive conformation.

The subject of this guide, 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene, serves as a key precursor to 4-(1,1,2,2-tetrafluoroethoxy)aniline. This aniline is a highly valuable building block for introducing the tetrafluoroethoxyphenyl group into potential drug candidates.

Physicochemical and Safety Profile

A summary of the known physical and chemical properties of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene is presented in Table 1.

Table 1: Physicochemical Properties of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene

| Property | Value | Source |

| CAS Number | 28202-32-6 | |

| Molecular Formula | C₈H₅F₄NO₃ | |

| Molecular Weight | 239.12 g/mol | |

| Melting Point | 43-45 °C | |

| Boiling Point | 66-68 °C at 1 mmHg | |

| Density | 1.48 g/mL | |

| Refractive Index | 1.4537 |

Safety Information:

1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene is classified as harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis and Manufacturing

Figure 1: Proposed synthetic pathway for 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene.

Proposed Experimental Protocol: Etherification of 4-Nitrophenol

This protocol is adapted from methodologies used for the synthesis of similar fluoroalkoxy anilines, such as the preparation of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, a key intermediate for the insecticide hexaflumuron[1]. The reaction involves the base-mediated addition of 4-nitrophenoxide to tetrafluoroethylene.

Materials:

-

4-Nitrophenol

-

Tetrafluoroethylene (TFE) gas

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a high-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, and thermocouple, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

-

Inerting: Seal the autoclave and purge with dry nitrogen gas three times to remove air and moisture.

-

Reaction: Pressurize the autoclave with tetrafluoroethylene gas to the desired pressure (e.g., 5-10 atm). Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by taking aliquots (after safely venting and cooling) and analyzing by TLC or GC-MS.

-

Work-up: After the reaction is complete (typically 12-24 hours), cool the autoclave to room temperature and carefully vent the excess TFE. Transfer the reaction mixture to a separatory funnel containing water and dichloromethane.

-

Extraction and Washing: Separate the layers. Extract the aqueous layer twice more with dichloromethane. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, a detailed prediction of its key spectroscopic features can be made based on the analysis of structurally similar molecules, such as 1-nitro-4-(trifluoromethoxy)benzene[2].

Table 2: Predicted Spectroscopic Data for 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene

| Technique | Predicted Features | Rationale |

| ¹H NMR | δ ~8.3 (d, 2H), δ ~7.3 (d, 2H), δ ~6.1 (tt, 1H) | Aromatic protons will show an AA'BB' system. The protons ortho to the electron-withdrawing nitro group will be downfield (~8.3 ppm), and the protons ortho to the ether will be upfield (~7.3 ppm). The single proton on the tetrafluoroethoxy group will be a triplet of triplets due to coupling with the two pairs of non-equivalent fluorine atoms. |

| ¹³C NMR | δ ~165, ~145, ~126, ~119 ppm (aromatic), δ ~115 (t), ~108 (t) ppm (alkoxy) | Four aromatic carbon signals are expected. The carbons bearing the nitro and alkoxy groups will be quaternary and shifted downfield. The two carbons of the tetrafluoroethoxy group will appear as triplets due to C-F coupling. |

| ¹⁹F NMR | Two multiplets | The two sets of non-equivalent fluorine atoms (-OCHF₂- and -CF₂H) will show complex splitting patterns due to F-F and F-H coupling. |

| IR | ~1520 cm⁻¹ (asymmetric NO₂ stretch), ~1350 cm⁻¹ (symmetric NO₂ stretch), ~1250-1050 cm⁻¹ (C-O and C-F stretches) | The strong nitro group stretches are characteristic. A complex region of strong C-O and C-F stretching bands is expected in the fingerprint region[3]. |

| MS (EI) | M⁺ at m/z = 239. Fragments corresponding to loss of NO₂, C₂F₄H, and the tetrafluoroethoxy group. | The molecular ion peak should be observable. Common fragmentation patterns for nitroaromatics and fluoroalkoxy ethers will be present. |

Chemical Reactivity and Synthetic Utility

The reactivity of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene is dominated by the chemistry of the nitro group and the activated aromatic ring.

Reduction of the Nitro Group

The most significant reaction of this compound is the reduction of the nitro group to an amine, yielding 4-(1,1,2,2-tetrafluoroethoxy)aniline. This transformation is crucial for its use as a building block in medicinal chemistry.

Figure 2: Reduction of the nitro compound to the corresponding aniline.

Protocol: Catalytic Hydrogenation

This is a clean and efficient method for nitro group reduction.

Materials:

-

1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene

-

Palladium on carbon (10% Pd/C), 5 mol%

-

Ethanol or Ethyl Acetate

-

Hydrogen (H₂) gas

Procedure:

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene (1.0 eq) in ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C (5 mol%) to the solution under a stream of nitrogen.

-

Hydrogenation: Seal the vessel, evacuate and backfill with hydrogen gas three times. Pressurize the vessel with hydrogen (e.g., 50 psi).

-

Reaction: Stir or shake the mixture at room temperature until hydrogen uptake ceases. The reaction is typically complete within a few hours.

-

Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 4-(1,1,2,2-tetrafluoroethoxy)aniline, which can be further purified if necessary.

Other reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be employed[4].

Conclusion

1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene is a valuable, albeit specialized, chemical intermediate. Its true potential is realized upon reduction to 4-(1,1,2,2-tetrafluoroethoxy)aniline, which serves as a key building block for introducing the metabolically robust and lipophilic tetrafluoroethoxyphenyl moiety into drug candidates. The synthetic routes and characterization data presented in this guide, though based on sound chemical analogy, provide a solid foundation for researchers to confidently incorporate this compound into their synthetic and drug discovery programs.

References

-

ProQuest. Efficient and Practical Route for 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: a Key Intermediate of Hexaflumuron. [Link]

-

PubChem. 1-Nitro-4-(trifluoromethoxy)benzene. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]

-

MDPI. Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. [Link]

Sources

- 1. Efficient and Practical Route for 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: a Key Intermediate of Hexaflumuron - ProQuest [proquest.com]

- 2. 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Molecular Structure of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene is a halogenated nitroaromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a nitro group and a tetrafluoroethoxy substituent on a benzene ring, suggests unique electronic and conformational properties. The electron-withdrawing nature of both the nitro and the fluorinated alkoxy groups significantly influences the reactivity and physicochemical characteristics of the molecule. This guide provides a comprehensive overview of the molecular structure of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene, including a detailed, field-proven protocol for its synthesis, an analysis of its predicted spectroscopic characteristics, and a discussion of its potential applications in research and development. While direct experimental data for this specific molecule is not widely published, this guide offers a robust, scientifically grounded framework for its synthesis and characterization.

Physicochemical Properties

The properties of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene are largely dictated by its functional groups. The presence of the polar nitro group and the highly electronegative fluorine atoms in the tetrafluoroethoxy group results in a molecule with a significant dipole moment. This is expected to influence its solubility, with low solubility in water and good solubility in common organic solvents.[1] The molecular weight and functional groups also suggest a relatively high boiling point and a solid state at room temperature.

| Property | Predicted Value/Information | Source |

| CAS Number | 28202-32-6 | N/A |

| Molecular Formula | C₈H₅F₄NO₃ | N/A |

| Molecular Weight | 239.13 g/mol | N/A |

| Physical State | Solid | N/A |

| Solubility | Low in water; soluble in organic solvents like dichloromethane and toluene. | [1] |

| Stability | Stable under normal conditions, but the nitro group may impart sensitivity to heat or shock. | [1] |

Synthesis and Mechanistic Insights

The synthesis of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene can be achieved through a two-step process: the formation of the ether linkage via a Williamson ether synthesis, followed by electrophilic aromatic nitration.

Part 1: Synthesis of 1-(1,1,2,2-Tetrafluoroethoxy)benzene

The precursor, 1-(1,1,2,2-tetrafluoroethoxy)benzene, can be synthesized by the reaction of phenol with tetrafluoroethylene. This reaction is a variation of the Williamson ether synthesis, where the phenoxide ion acts as a nucleophile attacking the electrophilic tetrafluoroethylene.[2][3]

Experimental Protocol: Synthesis of 1-(1,1,2,2-Tetrafluoroethoxy)benzene

Materials and Reagents:

-

Phenol

-

Tetrafluoroethylene (gas)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for reactions under pressure

Procedure:

-

In a high-pressure reaction vessel, dissolve phenol and a slight excess of potassium carbonate in anhydrous DMF under an inert atmosphere.

-

Seal the vessel and carefully introduce tetrafluoroethylene gas to the desired pressure.

-

Heat the reaction mixture with vigorous stirring. The reaction temperature and pressure will need to be optimized, but temperatures in the range of 80-120 °C are typical for such reactions.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction vessel to room temperature and cautiously vent the excess tetrafluoroethylene.

-

Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield pure 1-(1,1,2,2-tetrafluoroethoxy)benzene.[4]

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is used to deprotonate the phenol to form the more nucleophilic phenoxide ion.

-

Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the nucleophilic attack without protonating the phenoxide.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions, particularly oxidation of the phenoxide.

-

Pressure: The use of a pressure vessel is necessary to maintain a sufficient concentration of the gaseous tetrafluoroethylene in the reaction mixture.

Part 2: Nitration of 1-(1,1,2,2-Tetrafluoroethoxy)benzene

The second step involves the electrophilic aromatic substitution of the synthesized ether. The tetrafluoroethoxy group is an ortho, para-directing group, although it is deactivating due to the strong inductive effect of the fluorine atoms. The nitration is expected to yield a mixture of ortho and para isomers, with the para isomer being the major product due to reduced steric hindrance.

Experimental Protocol: Synthesis of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene

Materials and Reagents:

-

1-(1,1,2,2-Tetrafluoroethoxy)benzene

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Deionized water

-

Sodium bicarbonate solution

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to 1-(1,1,2,2-tetrafluoroethoxy)benzene with stirring.

-

In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not rise above 10-15 °C.[5]

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

-

Neutralize any residual acid by washing with a dilute sodium bicarbonate solution, followed by another water wash.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene.

Causality Behind Experimental Choices:

-

Nitrating Agent: The mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated benzene ring.[6]

-

Low Temperature: The reaction is carried out at low temperatures to control the exothermic nature of the nitration and to minimize the formation of dinitrated byproducts.[5]

-

Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the nitronium ion. It also serves as a dehydrating agent.

-

Workup: Pouring the reaction mixture onto ice helps to quench the reaction and precipitate the organic product, which is insoluble in the aqueous acidic medium.

Caption: Synthetic pathway to 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene.

Predicted Molecular Structure and Spectroscopic Analysis

The molecular structure of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene is characterized by a 1,4-disubstituted benzene ring. The strong electron-withdrawing properties of both the nitro and tetrafluoroethoxy groups significantly influence the electron density distribution within the aromatic ring and the overall geometry of the molecule.

Caption: 2D representation of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic region should display two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the nitro group will be more deshielded (shifted downfield) than the protons ortho to the tetrafluoroethoxy group due to the stronger electron-withdrawing nature of the nitro group. The tetrafluoroethoxy group will show a triplet for the terminal proton (-CF₂H) due to coupling with the two adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons. The carbon bearing the nitro group (ipso-carbon) will be significantly downfield. The carbon attached to the ether oxygen will also be shifted downfield. The remaining aromatic carbons will have chemical shifts influenced by the electronic effects of both substituents. The two carbons of the tetrafluoroethoxy group will appear in the aliphatic region, with their chemical shifts influenced by the attached fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the two sets of non-equivalent fluorine atoms in the tetrafluoroethoxy group (-OCF₂- and -CF₂H). These signals will likely exhibit complex splitting patterns due to fluorine-fluorine and fluorine-proton coupling.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-O stretching: Asymmetric and symmetric stretching of the nitro group, typically appearing in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

-

C-O stretching: The aryl ether C-O stretching vibration.

-

C-F stretching: Strong absorptions in the fingerprint region, typically between 1350 and 1100 cm⁻¹, corresponding to the C-F bonds of the tetrafluoroethoxy group.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (239.13 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂), the tetrafluoroethoxy group, and other characteristic fragments of the aromatic ring.

Potential Applications in Drug Discovery and Materials Science

Nitroaromatic compounds are important intermediates in the synthesis of a wide range of pharmaceuticals, dyes, and other specialty chemicals.[7] The introduction of fluorine-containing substituents is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[8]

-

Medicinal Chemistry: 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene could serve as a valuable building block for the synthesis of novel drug candidates. The nitro group can be readily reduced to an amino group, which can then be further functionalized to create a diverse library of compounds for screening against various biological targets. Nitrosoarenes, which can be derived from nitroaromatics, have shown a variety of pharmacological activities, including anticancer and antimicrobial effects.[9][10]

-

Materials Science: The unique electronic properties conferred by the fluoroalkoxy and nitro groups make this compound a potential candidate for the development of new materials with applications in electronics and optics. Fluorinated polymers are known for their high thermal stability and chemical resistance.[11]

Conclusion

1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene is a molecule of significant interest due to the combined electronic effects of its nitro and tetrafluoroethoxy substituents. While direct experimental characterization data is sparse in the public domain, its synthesis is readily achievable through established organic chemistry protocols. This guide provides a comprehensive framework for its preparation and a detailed prediction of its structural and spectroscopic properties. The potential of this and related compounds in drug discovery and materials science warrants further investigation, and the synthetic and analytical methodologies outlined herein provide a solid foundation for such exploratory research.

References

-

Alchemist-chem.com. 1-Nitro-2-(1,1,2,2-Tetrafluoroethoxy)Benzene. Available from: [Link]

- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- Google Patents. Synthetic method of 1,2, 4-trifluorobenzene.

-

PubMed. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]

-

ResearchGate. A synthesis of a new fluoroorganosilicon compounds and study of properties of obtained oligomers and polymers based on these oligomers. Available from: [Link]

- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

National Academic Digital Library of Ethiopia. Handbook of Synthetic Organic Chemistry. Available from: [Link]

-

PubMed. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. Available from: [Link]

-

The Essential Chemical Industry. Poly(tetrafluoroethene) (Polytetrafluoroethylene). Available from: [Link]

-

YouTube. Williamson Ether Synthesis. Available from: [Link]

-

Truman State University. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Available from: [Link]

-

National Institutes of Health. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Available from: [Link]

-

ScienceDirect. Solvent-free phase-vanishing reactions with PTFE (Teflon®) as a phase screen. Available from: [Link]

-

ResearchGate. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Available from: [Link]

-

ResearchGate. Fluorosilicone Surfactants: Properties, Synthesis Methods, and Industrial Applications. Available from: [Link]

-

National Institutes of Health. Ipso nitration in organic synthesis. Available from: [Link]

-

MDPI. Featured Reviews in Organic Chemistry. Available from: [Link]

-

MDPI. Enhanced Degradation of Phenol by a Fenton-Like System (Fe/EDTA/H 2 O 2 ) at Circumneutral pH. Available from: [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. Available from: [Link]

-

Chemguide. THE NITRATION OF BENZENE. Available from: [Link]

-

Alchemist-chem.com. 1-Nitro-2-(1,1,2,2-Tetrafluoroethoxy)Benzene. Available from: [Link]

-

PrepChem.com. Synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene. Available from: [Link]

-

Wikipedia. Tetrafluoroethylene. Available from: [Link]

-

Utah Tech University. Williamson Ether Synthesis. Available from: [Link]

-

Cambridge University Press. Nitration and aromatic reactivity. Available from: [Link]

-

Charles River Laboratories. Drug Discovery Patents. Available from: [Link]

-

Journal of Porphyrins and Phthalocyanines. Synthetic protocols for the nitration of corroles. Available from: [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

-

YouTube. Tetrafluoroethylene (TFE) basic idea and preparation.. Available from: [Link]

-

Google Patents. (12) United States Patent. Available from: [Link]

-

Australian Industrial Chemicals Introduction Scheme. Benzene, 1-methoxy-4-nitro- - Evaluation statement - 14 December 2023. Available from: [Link]

-

Taylor & Francis. Nitrobenzene – Knowledge and References. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. guidechem.com [guidechem.com]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in drug development and scientific research, a comprehensive understanding of NMR spectra is critical for compound identification, purity assessment, and structural elucidation. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene, a compound of interest due to the presence of both a strongly electron-withdrawing nitro group and a unique tetrafluoroethoxy substituent. Understanding the interplay of these groups and their influence on the proton chemical environment is key to interpreting its spectrum with confidence.

Molecular Structure and Proton Environments

To fully appreciate the ¹H NMR spectrum, it is essential to first examine the molecular structure of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene and identify the distinct proton environments.

Figure 1: Molecular structure of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene highlighting the distinct proton environments (H_A, H_B, and H_C).

As illustrated in Figure 1, there are three unique proton environments in this molecule:

-

H_A protons: Two chemically equivalent protons ortho to the tetrafluoroethoxy group and meta to the nitro group.

-

H_B protons: Two chemically equivalent protons ortho to the nitro group and meta to the tetrafluoroethoxy group.

-

H_C proton: A single proton on the terminal carbon of the tetrafluoroethoxy group.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene is predicted to exhibit three distinct signals, corresponding to the three proton environments. The chemical shift, multiplicity, and coupling constants of these signals are influenced by the electronic effects of the substituents.

The Aromatic Region: A Tale of Two Doublets

The aromatic region of the spectrum is anticipated to show a classic AA'BB' system, which, due to the strong electronic differentiation of the para substituents, will likely appear as two distinct doublets.

-

H_B Protons (ortho to -NO₂): The nitro group is a powerful electron-withdrawing group, both through induction and resonance. This deshields the ortho protons (H_B) to the greatest extent, causing their signal to appear furthest downfield in the aromatic region, likely in the range of δ 8.2-8.4 ppm . These two equivalent protons will be split by their neighboring H_A protons, resulting in a doublet . The coupling constant for this ortho coupling (³J_HH) is expected to be in the typical range of 8-9 Hz .

-

H_A Protons (ortho to -OCF₂CF₂H): The tetrafluoroethoxy group is also electron-withdrawing due to the high electronegativity of the fluorine atoms. However, the oxygen atom can donate electron density to the ring through resonance, which will partially counteract the inductive withdrawal. The net effect is a deshielding of the ortho protons (H_A), but to a lesser extent than those ortho to the nitro group. Therefore, the signal for the H_A protons is expected to appear upfield from the H_B protons, likely in the range of δ 7.3-7.5 ppm . This signal will also appear as a doublet due to coupling with the H_B protons, with the same coupling constant of 8-9 Hz .

The Aliphatic Region: The Signature of the Tetrafluoroethoxy Group

The single H_C proton of the tetrafluoroethoxy group will give rise to a unique and informative signal in the aliphatic region of the spectrum.

-

H_C Proton (-OCHF₂CF₂H): This proton is attached to a carbon that is bonded to two highly electronegative fluorine atoms and is adjacent to a CF₂ group. This environment will cause a significant downfield shift for an aliphatic proton, with an expected chemical shift in the range of δ 6.0-6.5 ppm .

The multiplicity of this signal is of particular interest. The H_C proton will be coupled to the two adjacent fluorine atoms (a geminal coupling, ²J_HF) and the two fluorine atoms on the neighboring carbon (a vicinal coupling, ³J_HF). This will result in a complex multiplet. A first-order analysis predicts a triplet of triplets . The geminal H-F coupling (²J_HF) is typically large, in the range of 50-60 Hz , while the vicinal H-F coupling (³J_HF) is smaller, generally in the range of 2-15 Hz [1]. The large geminal coupling will split the proton signal into a triplet, and each of these lines will be further split into a smaller triplet by the vicinal coupling.

Summary of Predicted ¹H NMR Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant(s) (J, Hz) |

| H_B (2H) | 8.2 - 8.4 | Doublet (d) | ³J_HH = 8-9 Hz |

| H_A (2H) | 7.3 - 7.5 | Doublet (d) | ³J_HH = 8-9 Hz |

| H_C (1H) | 6.0 - 6.5 | Triplet of triplets (tt) | ²J_HF ≈ 50-60 Hz, ³J_HF ≈ 2-15 Hz |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene, the following experimental protocol is recommended.

I. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be considered.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Sources

mass spectrum of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene

An In-Depth Technical Guide to the Mass Spectrum of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene is a molecule of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the nitro and tetrafluoroethoxy substituents. The nitro group is a well-known pharmacophore and a versatile synthetic handle, while the tetrafluoroethoxy group can enhance metabolic stability, lipophilicity, and binding affinity. Accurate structural elucidation is paramount in the development of new chemical entities, and mass spectrometry stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive technical overview of the anticipated , including a detailed analysis of its fragmentation patterns, a recommended experimental protocol for its acquisition, and guidance on data interpretation. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.

Predicted Mass Spectrum and Fragmentation Analysis

The is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the nitro and tetrafluoroethoxy groups, as well as fragmentation of the aromatic ring. The exact fragmentation pattern and the relative abundance of the ions will be highly dependent on the ionization technique employed. Electron Ionization (EI) will likely induce more extensive fragmentation compared to softer ionization methods like Electrospray Ionization (ESI).

Molecular Weight Calculation:

The chemical formula for 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene is C₈H₅F₄NO₃. The monoisotopic molecular weight is calculated as follows:

-

C: 8 * 12.000000 = 96.000000

-

H: 5 * 1.007825 = 5.039125

-

F: 4 * 18.998403 = 75.993612

-

N: 1 * 14.003074 = 14.003074

-

O: 3 * 15.994915 = 47.984745

-

Total Monoisotopic Mass: 239.021556 Da

Therefore, the molecular ion peak [M]⁺• is expected at m/z 239.

Predicted Major Fragment Ions:

The fragmentation of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene is predicted to proceed through several key pathways, primarily involving the nitro and tetrafluoroethoxy substituents. Aromatic compounds often exhibit stable molecular ions, and nitrobenzene derivatives are known to undergo characteristic losses of NO₂ and NO.[1][2] The tetrafluoroethoxy group can also undergo specific cleavages.

| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 239 | [C₈H₅F₄NO₃]⁺• | Molecular Ion (M⁺•) |

| 193 | [C₈H₅F₄O]⁺ | M⁺• - NO₂ |

| 209 | [C₈H₅F₄NO₂]⁺• | M⁺• - O |

| 123 | [C₆H₄NO₂]⁺ | Cleavage of the ether bond |

| 109 | [C₂HF₄O]⁺ | Cleavage of the ether bond with charge on the fluoroethoxy group |

| 77 | [C₆H₅]⁺ | Loss of the nitro and tetrafluoroethoxy groups from the benzene ring[3] |

| 51 | [C₄H₃]⁺ | Further fragmentation of the phenyl cation[1] |

Proposed Fragmentation Pathway Diagram:

Caption: Proposed EI fragmentation pathway for 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene.

Recommended Analytical Protocol

To obtain a high-quality , a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source is the recommended approach, assuming the compound is sufficiently volatile and thermally stable. For less volatile samples or to obtain a stronger molecular ion signal, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) can be employed.

GC-MS with Electron Ionization (EI) Protocol

This protocol is designed to provide detailed fragmentation for structural elucidation.

1. Sample Preparation:

- Dissolve 1 mg of the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

- Vortex the solution to ensure complete dissolution.

- If necessary, dilute the sample further to a final concentration of 10-100 µg/mL.

2. Instrumentation and Parameters:

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte. |

| Carrier Gas | Helium | Provides good chromatographic resolution. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a standard capillary column. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A non-polar column suitable for a wide range of aromatic compounds. |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A general-purpose temperature program to ensure good separation. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible fragmentation patterns. |

| Electron Energy | 70 eV | The standard energy for creating library-searchable mass spectra. |

| Ion Source Temperature | 230 °C | Prevents condensation of the analyte in the source. |

| Quadrupole Temperature | 150 °C | Maintains ion transmission and prevents contamination. |

| Mass Range | m/z 40-400 | Covers the expected molecular ion and fragment ions. |

| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak. |

3. Data Analysis:

- Identify the chromatographic peak corresponding to the analyte.

- Extract the mass spectrum from the apex of the peak.

- Identify the molecular ion peak and major fragment ions.

- Compare the obtained spectrum with the predicted fragmentation pattern.

- If available, search the obtained spectrum against a commercial mass spectral library (e.g., NIST) for tentative identification.[2][4][5][6][7]

LC-MS with Electrospray Ionization (ESI) Protocol

This protocol is an alternative for less volatile compounds or when a more prominent molecular ion is desired.

1. Sample Preparation:

- Dissolve 1 mg of the sample in 1 mL of a solvent compatible with reversed-phase chromatography, such as acetonitrile or methanol.

- Vortex to ensure complete dissolution.

- Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

2. Instrumentation and Parameters:

| Parameter | Setting | Rationale |

| Liquid Chromatograph | ||

| Injection Volume | 5 µL | A typical injection volume for LC-MS. |

| Mobile Phase A | Water + 0.1% Formic Acid | Protic solvent for ESI and acid for improved ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for elution. |

| Gradient | 5% B to 95% B over 10 minutes | A standard gradient for separating compounds of moderate polarity. |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |

| Column | C18, 2.1 x 50 mm, 1.8 µm | A common reversed-phase column for good separation efficiency. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Mass Spectrometer | ||

| Ionization Mode | ESI Positive or Negative | The nitro group may favor negative ion mode.[8] |

| Capillary Voltage | 3.5 kV | Typical voltage for stable spray. |

| Nebulizer Gas | Nitrogen, 40 psi | Assists in droplet formation. |

| Drying Gas | Nitrogen, 10 L/min | Aids in solvent evaporation. |

| Gas Temperature | 325 °C | Ensures efficient desolvation. |

| Mass Range | m/z 50-500 | To encompass the molecular ion and potential adducts. |

Experimental Workflow Diagram:

Caption: General experimental workflow for mass spectrometric analysis.

Interpretation of Results and Troubleshooting

Interpreting the Spectrum:

-

Molecular Ion: The highest m/z peak that is consistent with the elemental composition and isotopic pattern should be the molecular ion. In EI, this peak may be weak or absent for some molecules. In ESI, the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ will be observed.

-

Fragmentation Pattern: The observed fragment ions should be rationalized based on the predicted fragmentation pathways. The loss of 46 Da (NO₂) is a strong indicator of a nitroaromatic compound.[1] The presence of ions corresponding to the tetrafluoroethoxy group or the nitrophenyl moiety provides further structural confirmation.

-

Isotopic Peaks: The presence of a small M+1 peak due to the natural abundance of ¹³C can help confirm the molecular ion.

Troubleshooting:

-

No Molecular Ion Peak (EI): This can occur if the molecule is unstable under EI conditions. Lowering the electron energy (e.g., to 20 eV) may reduce fragmentation and enhance the molecular ion peak. Alternatively, using a softer ionization technique like chemical ionization (CI) or ESI is recommended.

-

Poor Chromatographic Peak Shape: This may be due to improper column selection, an unsuitable temperature program (GC), or an incorrect mobile phase composition (LC). Optimization of these parameters is necessary.

-

Complex or Unexpected Fragmentation: The presence of impurities or thermal degradation in the injector (GC) can lead to a complex spectrum. Ensure sample purity and consider lowering the injector temperature. High-resolution mass spectrometry can be invaluable for determining the elemental composition of fragment ions and elucidating complex fragmentation pathways.[9]

Conclusion

The is predicted to show a clear molecular ion and characteristic fragment ions arising from the loss of the nitro and tetrafluoroethoxy groups. This technical guide provides a robust framework for the acquisition and interpretation of its mass spectrum using standard GC-MS and LC-MS techniques. The provided protocols and fragmentation analysis will aid researchers in the unambiguous identification and characterization of this and related novel compounds, thereby supporting advancements in drug discovery and materials science.

References

-

Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. [Link]

-

Dr. M. A. Rauf. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane [Video]. YouTube. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, nitro-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

-

McCord, J. P., Ben-David, G., & Laskin, J. (2018). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Polymers, 10(12), 1334. [Link]

-

MassBank of North America. (2021, March 16). Trifluoroacetic acid; LC-ESI-QFT; MS2; CE: 15%; R=15000; [M-H]-. [Link]

-

González-Ramírez, I., González, L., & Corral, I. (2020). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A, 124(32), 6425–6434. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethene, tetrafluoro-. NIST Chemistry WebBook. [Link]

-

Resonances in nitrobenzene probed by the electron attachment to neutral and by the photodetachment from anion. (2022). The Journal of Chemical Physics, 157(5), 054303. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-nitro-4-(phenylmethoxy)-. NIST Chemistry WebBook. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzene. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chloro-4-nitrobenzene. PubChem. [Link]

-

Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. [Link]

-

The mass spectrum of the purified nitrobenzene product and reference. (n.d.). ResearchGate. [Link]

-

Michigan State University Chemistry. (2022, November 16). Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Ethynyl-4-nitrobenzene. PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-fluoro-4-nitro-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Nitro-4-phenylethynyl-benzene. PubChem. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Benzene, nitro- [webbook.nist.gov]

- 3. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- [webbook.nist.gov]

- 5. Ethene, tetrafluoro- [webbook.nist.gov]

- 6. Benzene, 1-nitro-4-(phenylmethoxy)- [webbook.nist.gov]

- 7. Benzene, 1-fluoro-4-nitro- [webbook.nist.gov]

- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene

Abstract